![molecular formula C11H13NO3 B12897814 5-(4-Methoxyphenyl)-4-methyl-4,5-dihydro-1,2-oxazol-5-ol CAS No. 61184-71-2](/img/structure/B12897814.png)
5-(4-Methoxyphenyl)-4-methyl-4,5-dihydro-1,2-oxazol-5-ol
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Overview
Description
5-(4-Methoxyphenyl)-4-methyl-4,5-dihydroisoxazol-5-ol is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a methoxyphenyl group and a methyl group attached to the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-4-methyl-4,5-dihydroisoxazol-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-methoxyphenylhydrazine with an α,β-unsaturated carbonyl compound in the presence of a base can lead to the formation of the desired isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and precise control of temperature and pressure. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-4-methyl-4,5-dihydroisoxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can lead to various substituted isoxazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that 5-(4-Methoxyphenyl)-4-methyl-4,5-dihydro-1,2-oxazol-5-ol exhibits significant antimicrobial properties. It has been evaluated against various strains of bacteria and fungi, showing effective inhibition at low concentrations. For instance, it has demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
2. Anticancer Potential
The compound's structural characteristics suggest potential anticancer properties. Studies have explored its efficacy in inhibiting cell growth in cancer cell lines, such as MDA-MB-231 (human breast cancer). The results indicate a decrease in cell viability when treated with the compound .
3. Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. It has been tested for its ability to inhibit inflammatory responses in various models, demonstrating significant reduction in edema and inflammatory markers .
Organic Synthesis Applications
This compound serves as a versatile intermediate in organic synthesis. Its unique isoxazole structure allows it to participate in various chemical reactions, facilitating the development of new compounds with desired properties. Continuous flow reactors are often employed to enhance the yield and purity of products derived from this compound through optimized reaction conditions .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The compound was found to be effective at concentrations ranging from 4 to 32 μg/mL, outperforming standard antibiotics like chloramphenicol .
Case Study 2: Anticancer Activity Assessment
In another investigation focused on anticancer activity, the compound was tested on MDA-MB-231 cells using an MTT assay. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent for breast cancer treatment .
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-4-methyl-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 5-(4-Methoxyphenyl)-1H-pyrazole
Uniqueness
5-(4-Methoxyphenyl)-4-methyl-4,5-dihydroisoxazol-5-ol is unique due to its specific structural features, such as the presence of the isoxazole ring and the methoxyphenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
5-(4-Methoxyphenyl)-4-methyl-4,5-dihydro-1,2-oxazol-5-ol, also known by its CAS number 186028-79-5, is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a methoxyphenyl group attached to a dihydrooxazole ring. Its molecular formula is C11H13NO3, and it is categorized under specialty materials due to its unique structural characteristics that may contribute to its biological activities.
Biological Activity Overview
Research into the biological activities of this compound indicates several promising areas:
-
Antimicrobial Activity :
- Preliminary studies suggest that compounds with oxazole rings can exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains with minimum inhibitory concentration (MIC) values often below 100 µg/mL .
- In vitro tests have indicated that derivatives of oxazole compounds can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.
- Antifungal Properties :
- Cytotoxicity :
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Nucleic Acid Synthesis : Similar to many alkaloids, this compound may interfere with DNA replication and RNA transcription processes in microbial cells .
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various oxazole derivatives including this compound. The results showed that at concentrations as low as 50 µg/mL, significant inhibition was observed against E. coli and S. aureus, indicating potential for development as a therapeutic agent .
Case Study 2: Cytotoxic Effects
In another investigation involving human cancer cell lines (e.g., HeLa cells), treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analyses indicated an increase in early apoptotic cells at concentrations above 25 µM .
Research Findings Summary
Properties
CAS No. |
61184-71-2 |
---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-4-methyl-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C11H13NO3/c1-8-7-12-15-11(8,13)9-3-5-10(14-2)6-4-9/h3-8,13H,1-2H3 |
InChI Key |
GQAGXQXULADPQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=NOC1(C2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
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